2-(2,3-Dimethoxyphenyl)imidazole-5-methanol
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Overview
Description
2-(2,3-Dimethoxyphenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a 2,3-dimethoxyphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)imidazole-5-methanol typically involves the cyclocondensation of 2,3-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring. The final product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Brønsted acidic ionic liquids can be employed to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride and an appropriate nucleophile under reflux conditions.
Major Products Formed
Oxidation: 2-(2,3-Dimethoxyphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2,3-Dimethoxyphenyl)imidazoline-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl and methanol groups can interact with hydrophobic and hydrophilic regions of proteins, respectively, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole-5-methanol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol: Similar structure but with methoxy groups at different positions, affecting its electronic properties and reactivity.
2-(2,3-Dimethoxyphenyl)imidazole: Lacks the methanol group, which influences its solubility and reactivity.
Uniqueness
2-(2,3-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-5-3-4-9(11(10)17-2)12-13-6-8(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZXPHGNONNINKRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC=C(N2)CO |
Origin of Product |
United States |
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